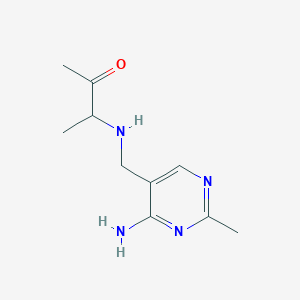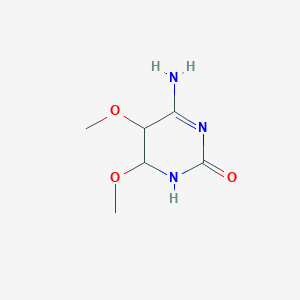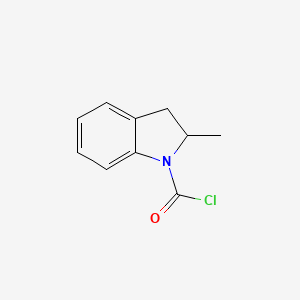
2H-Phosphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Phosphindole is a unique compound characterized by its phosphorus-containing heterocyclic structure. This compound has garnered significant interest due to its distinctive electronic properties and high reactivity towards inert small molecules . It serves as a reactive phosphadiene, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Phosphindole can be synthesized through several methods. One common approach involves the reaction of alkyne with a phosphorus reagent in the presence of a copper catalyst and an organic peroxide at temperatures ranging from 50 to 100°C . This method yields a phosphindole derivative, which can further react with 2,5-dimethoxy tetrahydrofuran to produce benzophosphindole derivatives .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-Phosphindole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphindoles .
Scientific Research Applications
2H-Phosphindole has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used as a catalyst in various organic reactions, including the Wittig and Appel reactions.
Mechanism of Action
The mechanism of action of 2H-Phosphindole involves its role as a reactive phosphadiene. It undergoes phospha-Diels-Alder reactions with non-activated aromatic carbocycles and heterocycles, leading to the formation of polycyclic fused rings with bridgehead phosphorus . The unique electronic properties of this compound facilitate these reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
2H-Phosphindole can be compared with other phosphorus-containing heterocycles such as:
Phospholes: These compounds also contain phosphorus in a five-membered ring but differ in their reactivity and electronic properties.
Benzophosphindoles: These are derivatives of this compound with additional benzene rings, which alter their chemical behavior and applications.
The uniqueness of this compound lies in its ability to undergo phospha-Diels-Alder reactions, which is not commonly observed in other phosphorus-containing heterocycles .
Properties
CAS No. |
919766-09-9 |
|---|---|
Molecular Formula |
C8H7P |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
2H-phosphindole |
InChI |
InChI=1S/C8H7P/c1-2-4-8-7(3-1)5-6-9-8/h1-5H,6H2 |
InChI Key |
RARZINNQKHNTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC2=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)

![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)







![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)


![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
